Vincristine sulfate

Catalog No.
S548492
CAS No.
2068-78-2
M.F
C46H56N4O10.H2O4S
C46H58N4O14S
M. Wt
923.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincristine sulfate

CAS Number

2068-78-2

Product Name

Vincristine sulfate

IUPAC Name

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C46H56N4O10.H2O4S
C46H58N4O14S

Molecular Weight

923.0 g/mol

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28?,37?,38?,39?,42-,43+,44+,45-,46-;/m0./s1

InChI Key

AQTQHPDCURKLKT-KKVPHILVSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Solubility

greater than or equal to 10 mg/mL at 75 °F (NTP, 1992)

Synonyms

cellcristin, Citomid, Farmistin, Leurocristine, Oncovin, Oncovine, Onkocristin, PFS, Vincasar, Sulfate, Vincristine, Vincasar, Vincasar PFS, Vincristin Bristol, Vincristin medac, Vincristine, Vincristine Sulfate, Vincrisul, Vintec

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Treatment of Lung Cancer

Field: Oncology Application: Vincristine has been significantly useful in treatments of lung cancer . It attaches to tubulin fibrils and prevents filament polymerization that permanently led to mitosis inhibition in cancer cells . Method of Application: Clinically, Vincristine is administered to patients in multidrug combination to reduce adverse drug effects and potential blockage of bone marrow inhibition due to prescribed monotherapy . Results: The treatment has shown significant results in inhibiting the growth of cancer cells .

Treatment of Lymphocyte-based Leukaemia

Field: Hematology Application: Vincristine is used in the treatment of lymphocyte-based leukaemia . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The drug has shown effectiveness in treating this type of leukaemia .

Treatment of Glioblastomas

Field: Neuro-Oncology Application: Vincristine is used in the treatment of glioblastomas . Method of Application: It is administered in combination with other chemotherapeutic agents . Results: The treatment has shown significant results in inhibiting the growth of glioblastoma cells .

Treatment of Acute Myeloid Leukaemia

Field: Hematology Application: Vincristine is used in the treatment of acute myeloid leukaemia . Method of Application: It is administered in combination with other chemotherapeutic agents . Results: The treatment has shown effectiveness in treating this type of leukaemia .

Treatment of Adult Acute Lymphocytic Leukemia

Field: Hematology Application: Vincristine sulfate liposome injection is used in the treatment of adult acute lymphocytic leukemia . Method of Application: It is administered intravenously as a chemotherapeutic agent . The liposomal delivery system allows vincristine to be slowly released from the liposome and delivered into the tissues more efficiently than with the standard preparation . Results: This treatment has shown effectiveness in treating adults with Philadelphia chromosome-negative acute lymphoblastic leukemia, whose disease has relapsed two or more times or whose leukemia has progressed after two or more regimens of antileukemia therapy .

Treatment of Hodgkin Lymphoma

Field: Hematology Application: Vinblastine sulfate injection is used in the treatment of Hodgkin lymphoma . Method of Application: It is administered intravenously as a chemotherapeutic agent . It is used as the main application form in clinical practice according to the ABVD method . Results: This treatment has shown effectiveness in treating Hodgkin lymphoma .

Treatment of Neuroblastoma

Field: Pediatric Oncology Application: Vincristine sulfate is used in the treatment of neuroblastoma, a type of cancer that often begins in the adrenal glands . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The treatment has shown effectiveness in treating neuroblastoma .

Treatment of Rhabdomyosarcoma

Field: Oncology Application: Vincristine sulfate is used in the treatment of rhabdomyosarcoma, a type of cancer that forms in soft tissue . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The treatment has shown effectiveness in treating rhabdomyosarcoma .

Vincristine sulfate is a potent antineoplastic agent classified as a vinca alkaloid, derived from the periwinkle plant (Catharanthus roseus). It is primarily used in the treatment of various cancers, including acute lymphoblastic leukemia, Hodgkin's disease, and non-Hodgkin's lymphoma. The compound exhibits a complex polycyclic structure that includes three rings, which is crucial for its biological activity. Vincristine sulfate works by inhibiting microtubule polymerization, thereby disrupting mitotic spindle formation during cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Vincristine sulfate acts as a cell cycle inhibitor, specifically targeting the mitotic phase []. It disrupts microtubule assembly, essential for cell division, by binding to tubulin dimers, the building blocks of microtubules. This disrupts spindle fiber formation, leading to cell cycle arrest and ultimately cell death in cancer cells.

Vincristine sulfate is a potent chemotherapeutic agent with significant side effects.

  • Toxicity: The most concerning side effect is neuropathy, a nerve damage causing numbness, weakness, and pain []. Careful monitoring and dose adjustments are crucial to minimize this risk [].
  • Other side effects: Hair loss, constipation, bone marrow suppression, and increased risk of infection are also common.
  • Pregnancy: Vincristine sulfate can cause birth defects and is contraindicated during pregnancy.

Vincristine sulfate undergoes several metabolic processes primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The primary metabolic product is 4-O-desacetyl-vincristine, which retains some antitumor activity but is significantly less potent than vincristine itself. Other minor metabolites include N-deformyl-vincristine and N-deformyl-4-O-desacetyl-vincristine . The compound's chemical formula is C46H56N4O10H2SO4C_{46}H_{56}N_{4}O_{10}\cdot H_{2}SO_{4}, with a molecular weight of approximately 923.04 g/mol .

The biological activity of vincristine sulfate is primarily attributed to its ability to bind to tubulin, preventing its polymerization into microtubules. This inhibition disrupts the formation of the mitotic spindle, essential for chromosome segregation during cell division. As a result, vincristine induces metaphase arrest in cancer cells, leading to apoptosis. Additionally, vincristine affects other rapidly dividing cells, which can result in side effects such as hair loss and neuropathy .

Vincristine sulfate can be synthesized through two main methods:

  • Natural Extraction: Traditionally, vincristine was extracted from the periwinkle plant, yielding less than 0.0003% of the compound from dried leaves. This method is not sustainable for large-scale production due to low yields .
  • Semi-Synthesis: Modern approaches involve the semi-synthetic coupling of two indole alkaloids—vindoline and catharanthine—extracted from the same plant species. This method allows for greater control over the final product's stereochemistry, which is crucial for maintaining its anticancer activity .

Vincristine sulfate is utilized in various therapeutic contexts:

  • Cancer Treatment: It is primarily indicated for treating childhood acute lymphoblastic leukemia, Hodgkin's lymphoma, non-Hodgkin's lymphoma, rhabdomyosarcoma, neuroblastoma, and Wilms' tumor .
  • Combination Therapy: Vincristine is often used in combination with other chemotherapeutic agents to enhance efficacy while minimizing bone marrow suppression—a common side effect associated with many cancer treatments .

Vincristine sulfate has been studied for its interactions with other drugs. Notably:

  • Phenytoin: Concurrent administration of phenytoin (an anticonvulsant) with vincristine can reduce phenytoin blood levels and increase seizure activity. Adjustments in dosage are necessary based on blood level monitoring .
  • Drug Resistance: Overuse of vincristine may lead to drug resistance through the overexpression of P-glycoprotein pumps in cancer cells. Research is ongoing to develop derivatives that can overcome this resistance .

Vincristine sulfate belongs to a class of compounds known as vinca alkaloids. Other notable compounds in this category include:

  • Vinblastine: Similar mechanism of action but used for different types of cancers.
  • Vindesine: A derivative with a slightly altered structure and different pharmacokinetics.
  • Vinorelbine: A more recent vinca alkaloid with improved pharmacological properties.
Compound NameMechanism of ActionPrimary UsesUnique Features
VincristineMicrotubule polymerization inhibitorAcute leukemia, lymphomasSignificant neurotoxicity
VinblastineSimilar to vincristineTesticular cancer, Hodgkin's lymphomaLess neurotoxicity than vincristine
VindesineMicrotubule dynamics disruptionNon-small cell lung cancerDifferent pharmacokinetics
VinorelbineMicrotubule bindingBreast cancerMore favorable side effect profile

Vincristine sulfate's unique profile lies in its specific binding affinity and resultant effects on microtubule dynamics, making it an essential component of many chemotherapy regimens despite its side effects .

Physical Description

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992)

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

922.36702371 g/mol

Monoisotopic Mass

922.36702371 g/mol

Heavy Atom Count

65

Appearance

White to off-white, odorless amorphous or crystalline powder

Melting Point

531 °F approximately (NTP, 1992)

UNII

T5IRO3534A

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (93.02%): Fatal if swallowed [Danger Acute toxicity, oral];
H341 (90.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (93.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Abve
Drugs in the ABVE combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vincristine Sulfate ; E = Etoposide Phosphate
ABVE is used to treat: Hodgkin lymphoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Vincristine Sulfate is the sulfate salt of a natural alkaloid isolated from the plant Catharanthus roseus (Vinca rosea L.) with antimitotic and antineoplastic activities. Vincristine binds irreversibly to microtubules and spindle proteins in S phase of the cell cycle and interferes with the formation of the mitotic spindle, thereby arresting tumor cells in metaphase. This agent also depolymerizes microtubules and may also interfere with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca(2+)-activated ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

2068-78-2

Wikipedia

Vincristine sulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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